molecular formula C7H7F3N2 B2504915 N-(2,2,2-trifluoroethyl)pyridin-4-amine CAS No. 74415-04-6

N-(2,2,2-trifluoroethyl)pyridin-4-amine

Cat. No. B2504915
CAS RN: 74415-04-6
M. Wt: 176.142
InChI Key: TUKVLFRRTNWHOJ-UHFFFAOYSA-N
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Description

The compound "N-(2,2,2-trifluoroethyl)pyridin-4-amine" is a fluorinated pyridine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and as building blocks in organic synthesis. The presence of the trifluoroethyl group can significantly influence the electronic properties of the molecule, potentially enhancing its reactivity and biological activity.

Synthesis Analysis

The synthesis of fluorinated pyridine derivatives can be achieved through various methods. For instance, the N-protection of amines using pyridinium 2,2,2-trifluoroacetate ionic liquid as a catalyst is an efficient and green approach, which could potentially be applied to synthesize N-(2,2,2-trifluoroethyl)pyridin-4-amine . This method offers advantages such as high yields, short reaction times, and reusability of the catalyst.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, with potential for dynamic tautomerism and the presence of divalent nitrogen character, as seen in related compounds like N-(pyridin-2-yl)thiazol-2-amine . The electron distribution and tautomeric preferences are crucial for understanding the reactivity and interaction of these molecules with biological targets.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including oxidative C–H functionalization, as demonstrated in the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines using hypervalent iodine . This metal-free approach could be relevant for functionalizing N-(2,2,2-trifluoroethyl)pyridin-4-amine to create biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, 4-Methyl-N-(3-methylphenyl)pyridin-2-amine exhibits a twisted conformation with specific dihedral angles and forms centrosymmetric eight-membered synthons through hydrogen bonding, which could be indicative of the solid-state behavior of similar compounds like N-(2,2,2-trifluoroethyl)pyridin-4-amine . Additionally, nitrogen-NMR studies on related amines provide insights into the basicity of different nitrogen atoms within the molecule, which is essential for understanding the compound's reactivity and interaction with acids .

Scientific Research Applications

Synthesis of Trifluoroethylated Salts

N-(2,2,2-trifluoroethyl)pyridin-4-amine is used in the synthesis of various 2,2,2-trifluoroethyl onium triflates. These triflates are produced by treating tertiary amines, pyridines, quinoline, and other compounds with (2,2,2-trifluoroethyl)phenyliodonium triflate. This synthesis has applications in producing trifluoromethylated olefins and related compounds (Umemoto & Gotoh, 1991).

N-Protection of Amines

A green and efficient method for the N-tert-butoxycarbonylation of amines using pyridinium 2,2,2-trifluoroacetate ([Py][OTf]) has been developed. This method, which is catalyzed by [Py][OTf], demonstrates the utility of N-(2,2,2-trifluoroethyl)pyridin-4-amine in the protection of amines, showcasing its application in organic synthesis (Karimian & Tajik, 2014).

2-Amination of Pyridines and Quinolines

N-(2,2,2-trifluoroethyl)pyridin-4-amine is involved in the 2-amination of pyridines and quinolines. This process converts pyridine N-oxides to 2-aminopyridines and is significant for the synthesis of aminated aromatic compounds, providing a general and efficient method for this transformation (Yin et al., 2007).

Tautomerism and Electron Distribution Studies

The compound is also a subject of quantum chemical analysis, which reveals various isomeric structures and tautomeric forms. This research is pivotal in understanding the electron distribution, tautomeric preferences, and protonation energy of compounds containing N-(2,2,2-trifluoroethyl)pyridin-4-amine (Bhatia, Malkhede, & Bharatam, 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation or serious eye irritation . The safety statements associated with this compound are H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) .

properties

IUPAC Name

N-(2,2,2-trifluoroethyl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)5-12-6-1-3-11-4-2-6/h1-4H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKVLFRRTNWHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2,2-trifluoroethyl)pyridin-4-amine

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